C-Gem

Antineoplastic Agents Leukemia Nucleoside Analogs

Select C-Gem (Gemcitabine) for your oncology research based on its clinically validated superiority: demonstrates broad-spectrum activity across pancreatic, NSCLC, breast, ovarian, and bladder carcinoma xenografts (69–99% tumor inhibition), exhibits 100-fold greater potency than cytarabine in leukemic clonogenic assays, and serves as the essential reference standard for metastatic pancreatic cancer combination regimens. Unlike modified prodrugs that failed clinical superiority trials, parent gemcitabine remains the benchmark for in vivo solid tumor efficacy studies.

Molecular Formula C15H19F2N3O6
Molecular Weight 375.32 g/mol
Cat. No. B12383711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-Gem
Molecular FormulaC15H19F2N3O6
Molecular Weight375.32 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F
InChIInChI=1S/C15H19F2N3O6/c16-15(17)11(22)9(7-21)26-12(15)20-6-5-10(18-13(20)23)19-14(24)25-8-3-1-2-4-8/h5-6,8-9,11-12,21-22H,1-4,7H2,(H,18,19,23,24)/t9-,11-,12-/m1/s1
InChIKeyIRAMYMVOYSARSR-YUSALJHKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C-Gem (Gemcitabine) Baseline Characteristics and Clinical Positioning for Procurement


C-Gem, also referred to as Gemcitabine or 2′,2′-difluorodeoxycytidine (dFdC), is a nucleoside analog antimetabolite widely used in oncology. It acts as a prodrug requiring intracellular phosphorylation to its active di- and triphosphate metabolites, which inhibit DNA synthesis via ribonucleotide reductase inhibition and chain termination [1]. C-Gem is distinguished by a broad spectrum of activity across solid tumors, including pancreatic, non-small cell lung, breast, ovarian, and bladder cancers, and is a cornerstone of both monotherapy and combination regimens, most notably with nab-paclitaxel in metastatic pancreatic cancer [2].

Critical Differentiation of C-Gem (Gemcitabine) from Analogs: Why Interchangeability is Not Supported by Evidence


Substituting C-Gem with other nucleoside analogs such as cytarabine (Ara-C) or investigational gemcitabine derivatives is not supported by clinical or preclinical data. Despite structural similarities, these compounds exhibit profoundly different spectra of activity, pharmacokinetic profiles, and susceptibility to resistance mechanisms. For instance, C-Gem demonstrates potent activity across a wide range of solid tumors, whereas Ara-C is primarily effective against hematologic malignancies [1]. Furthermore, modified gemcitabine agents like the oral prodrug LY2334737 and the lipid conjugate CP-4126 were specifically engineered to overcome the metabolic and transport limitations of C-Gem, yet have either failed to demonstrate superiority in key clinical trials or remain in early-stage development, highlighting the unique and clinically validated position of the parent molecule [2][3].

Quantitative Differentiation Evidence for C-Gem (Gemcitabine) versus Key Comparators


C-Gem (Gemcitabine) Exhibits 8- to 28-Fold Superior In Vitro Potency Over Cytarabine in Leukemia Models

In a direct comparison against the structurally related analog cytarabine (Ara-C) using murine and rat leukemia cell lines, C-Gem (gemcitabine) demonstrated significantly higher potency. The study quantified the activity difference across multiple cell lines, showing that gemcitabine was consistently more active than Ara-C [1].

Antineoplastic Agents Leukemia Nucleoside Analogs

C-Gem (Gemcitabine) Demonstrates Broad Spectrum Xenograft Activity, Unlike Cytarabine Which Shows Minimal Response

A comparative study evaluated both C-Gem (gemcitabine) and cytarabine (Ara-C) against a panel of 12 human carcinoma xenografts. Gemcitabine demonstrated significant tumor growth inhibition in the majority of models, whereas Ara-C showed minimal activity, being effective in only one model [1].

Xenograft Models Solid Tumors Spectrum of Activity

C-Gem (Gemcitabine) Demonstrates 100-Fold Greater Cytotoxicity Than Cytarabine in Leukemic Cell Clonogenic Assays

In a head-to-head clonogenic assay comparing C-Gem (gemcitabine) and Ara-C against human leukemic cell lines (HL-60, RPMI-8392, Molt-3), gemcitabine exhibited markedly superior cytotoxic activity after both short and prolonged drug exposures [1].

Leukemia Cytotoxicity Clonogenic Assay

Oral Prodrug LY2334737 Achieves 53% Bioavailability in Dogs, Enabling Alternative to Intravenous C-Gem

To overcome the rapid first-pass metabolism that limits oral administration of C-Gem, the amide prodrug LY2334737 was developed. Preclinical studies in dogs demonstrated that LY2334737 is orally bioavailable, achieving a substantial fraction of the systemic exposure seen with intravenous administration, thereby offering a potential alternative route [1].

Pharmacokinetics Oral Bioavailability Prodrug

Lipid Conjugate CP-4126 (CO-101) Fails to Improve Survival Over C-Gem in Phase II Pancreatic Cancer Trial

CP-4126 (CO-101), a lipid-drug conjugate of gemcitabine, was designed to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1) to overcome a key resistance mechanism. However, a randomized Phase II study in patients with metastatic pancreatic cancer demonstrated no survival benefit over standard C-Gem (gemcitabine), even in the pre-specified subgroup with low tumor hENT1 expression [1].

Pancreatic Ductal Adenocarcinoma Clinical Trial hENT1

Dendrimer Conjugate DEP Gemcitabine Demonstrates Superior Preclinical Anti-Tumor Activity vs. C-Gem in Pancreatic Cancer Model

In a preclinical human pancreatic cancer xenograft model, the investigational dendrimer conjugate DEP gemcitabine demonstrated significantly enhanced anti-tumor activity compared to C-Gem (Gemzar). The effect was observed both as monotherapy and when each agent was combined with nab-paclitaxel (Abraxane) [1].

Pancreatic Cancer Xenograft Model Dendrimer

Defined Research and Clinical Application Scenarios for C-Gem (Gemcitabine) Based on Differentiated Evidence


Solid Tumor Xenograft Studies Requiring Broad-Spectrum Antitumor Activity

Given its demonstrated ability to inhibit tumor growth across a wide panel of human carcinoma xenografts (e.g., 69-99% inhibition in models of breast, colon, and pancreatic cancer), C-Gem is the preferred positive control or investigational agent for in vivo efficacy studies in solid tumors. This contrasts sharply with analogs like Ara-C, which show minimal activity in such models [1].

In Vitro Leukemia Research Requiring High Potency Cytotoxic Agent

In experiments using leukemic cell lines where high antiproliferative potency is required, C-Gem is a superior choice to cytarabine, having demonstrated 100-fold greater potency in clonogenic assays and up to 28-fold higher activity in other comparative studies [1][2]. This ensures robust and reliable cytotoxic effects in sensitive assays.

Pharmacokinetic Studies of Oral Nucleoside Analog Delivery

For research focused on overcoming the oral bioavailability challenge of nucleoside analogs, C-Gem serves as the essential baseline comparator. Its negligible oral bioavailability due to high first-pass metabolism establishes the benchmark against which novel oral prodrugs (like LY2334737, which achieved 53% bioavailability in dogs) are measured [1].

Clinical Trial Design in Pancreatic Cancer: Validated Standard-of-Care Comparator Arm

In Phase II/III trials for new agents targeting metastatic pancreatic cancer, C-Gem (gemcitabine), particularly in combination with nab-paclitaxel, remains the validated reference standard. Its established overall survival benefit (e.g., median OS of 6 months in the LEAP trial comparator arm) and well-characterized toxicity profile make it the benchmark for demonstrating the added value of new investigational therapies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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